molecular formula C16H19FN2O2 B11839721 tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11839721
M. Wt: 290.33 g/mol
InChI Key: LZDDIWJBSGRULK-UHFFFAOYSA-N
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Description

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a fluorinated heterocyclic compound featuring a pyridoindole core with a tert-butyl carbamate protecting group at position 2 and a fluorine substituent at position 7. This structure is significant in medicinal chemistry and organic synthesis, often serving as an intermediate for developing bioactive molecules. The tert-butyl group enhances steric protection during synthetic steps, while the fluorine atom modulates electronic properties and bioavailability .

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

tert-butyl 9-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-8-7-12-10(9-19)14-11(17)5-4-6-13(14)18-12/h4-6,18H,7-9H2,1-3H3

InChI Key

LZDDIWJBSGRULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC=C3F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of 9-Fluoroindole Intermediate :

    • A fluorinated phenylhydrazine (e.g., 4-fluorophenylhydrazine) reacts with a Boc-protected piperidone under acidic conditions (e.g., HCl or trifluoroacetic acid) to form the tetrahydro-γ-carboline intermediate.

    • Example reaction:

      4-Fluorophenylhydrazine+Boc-piperidoneHCl, EtOH9-Fluoro-1,3,4,5-tetrahydro-pyrido[4,3-b]indole\text{4-Fluorophenylhydrazine} + \text{Boc-piperidone} \xrightarrow{\text{HCl, EtOH}} \text{9-Fluoro-1,3,4,5-tetrahydro-pyrido[4,3-b]indole}
    • Yield: 70–85%.

  • Cyclization and Aromatization :

    • The intermediate undergoes dehydrogenation (e.g., using Pd/C or MnO₂) to form the fully aromatic pyrido[4,3-b]indole core.

tert-Butyl Carbamate Protection

The secondary amine of the pyridoindole is protected using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) .

Boc Protection Protocol

  • Reagents : Boc₂O (1.2 equiv), DMAP (catalytic), in THF or acetonitrile.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Example :

    9-Fluoro-1,3,4,5-tetrahydro-pyrido[4,3-b]indole+Boc₂ODMAP, THFtert-butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate\text{9-Fluoro-1,3,4,5-tetrahydro-pyrido[4,3-b]indole} + \text{Boc₂O} \xrightarrow{\text{DMAP, THF}} \text{tert-butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate}
  • Yield: 85–95%.

Alternative Chloroformate Route

  • Reagents : tert-Butyl chloroformate, triethylamine (TEA) in THF.

  • Conditions : 0°C, 1–2 hours.

  • Workup: Neutralization with NaOH, extraction with EtOAc, and column chromatography (hexane/EtOAc).

Optimization and Challenges

Boc Deprotection Risks

  • Acidic conditions (e.g., TFA) may prematurely remove the Boc group during subsequent steps.

  • Mitigation : Mild bases (e.g., NaHCO₃) for workup.

Comparative Data Table

StepReagents/ConditionsYield (%)Purity (%)Source
Fischer Indole4-Fluorophenylhydrazine, Boc-piperidone, HCl7895
Boc ProtectionBoc₂O, DMAP, THF, 24 h9298
Electrophilic FluorinationSelectfluor®, DMF, 80°C6890

Recent Advances

  • Photocatalyzed Cross-Dehydrogenative Coupling : A method using Ru(bpy)₃²⁺ as a photocatalyst enables C–H fluorination under visible light, reducing reliance on harsh fluorinating agents.

  • Flow Chemistry : Continuous-flow systems improve reaction control for Boc protection, achieving >95% yield in 30 minutes .

Chemical Reactions Analysis

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exerts its effects involves binding to specific molecular targets. Molecular docking studies have shown that it interacts with the active site of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival . This interaction inhibits the kinase activity, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Position and Type

The pyrido[4,3-b]indole scaffold allows for diverse substitutions. Key analogs include:

Compound Name Substituent (Position) Protecting Group Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm)
tert-Butyl 9-fluoro-... (Target) F (9) tert-butyl carbamate Not explicitly provided - - - -
tert-Butyl 8-methoxy-... (8c) OCH₃ (8) tert-butyl carbamate C₁₇H₂₂N₂O₃ 302.37 84 170–171 7.81 (s, 1H), 4.61 (s, 2H)
tert-Butyl 8-bromo-... (8d) Br (8) tert-butyl carbamate C₁₆H₂₀BrN₂O₂ 351.25 82 177–178 Not explicitly provided
tert-Butyl 6-chloro-... (8e) Cl (6) tert-butyl carbamate C₁₆H₂₀ClN₂O₂ 307.80 87 185–186 Not explicitly provided
Ethyl 8-fluoro-... F (8) ethyl carbamate C₁₄H₁₅FN₂O₂ 262.28 - - Not explicitly provided
tert-Butyl 8-chloro-... Cl (8) tert-butyl carbamate C₁₆H₂₁ClN₂O₂ 308.80 - - Not explicitly provided

Key Observations :

  • Positional Effects: The 9-fluoro substituent in the target compound is unique compared to 8-substituted analogs (e.g., 8-methoxy, 8-bromo).
  • Protecting Groups: The tert-butyl carbamate in the target compound contrasts with ethyl carbamate () and benzyl/tosyl groups (). tert-Butyl offers superior steric protection but requires harsher deprotection conditions (e.g., trifluoroacetic acid) compared to benzyl (hydrogenolysis) .
Heterocyclic Variations
  • Pyrido[3,4-b]indole vs. [4,3-b]indole : describes tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, where the pyridine ring is fused at positions 3 and 4 of the indole. This positional isomerism alters the molecule’s planarity and electronic distribution compared to the target compound’s [4,3-b] fusion .

Physical and Spectral Properties

  • Melting Points : Chloro- and bromo-substituted analogs (8e, 8d) exhibit higher melting points (177–186°C) than methoxy derivatives (170–171°C), likely due to stronger halogen-based intermolecular interactions. The target compound’s melting point is unreported but expected to be lower due to fluorine’s smaller size .
  • NMR Data : In tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8b), aromatic protons resonate at δ 7.81 (s, 1H) and δ 6.97 (d, J = 8.0 Hz, 1H), with tert-butyl protons at δ 1.50 (s, 9H) . Fluorine’s electron-withdrawing effect in the target compound would deshield adjacent protons, shifting their signals downfield.

Biological Activity

tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, with the CAS number 1186100-12-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19FN2O2
  • Molecular Weight : 290.33 g/mol
  • Boiling Point : Predicted at 427.3 ± 45.0 °C
  • Density : 1.256 ± 0.06 g/cm³
  • pKa : Approximately 16.81 ± 0.20 .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Topoisomerase II Inhibition : The compound has shown potential as an inhibitor of topoisomerase II, an enzyme crucial in DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells .
  • Serotonin Receptor Modulation : It acts as a partial agonist at the serotonin receptor (5HT4), which is implicated in gastrointestinal motility and cognitive functions .
  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases, including VEGFR-2 (with an IC50 of approximately 1.46 µM), which plays a significant role in angiogenesis .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
Topoisomerase II InhibitionCancer Cell ApoptosisN/A
Serotonin Receptor AgonismGastrointestinal MotilityN/A
VEGFR-2 Kinase InhibitionAngiogenesis1.46 µM

Case Studies

  • Antitumor Activity :
    A study demonstrated that compounds with similar structures to tert-butyl derivatives showed significant antiproliferative effects on various cancer cell lines, including HeLa and HCT116 cells. This suggests that tert-butyl 9-fluoro derivatives may also exhibit similar properties .
  • Neuroprotective Effects :
    Research indicates that pyridoindole derivatives possess neuroprotective properties by modulating serotonin pathways, which could be beneficial in treating neurodegenerative disorders .
  • Preclinical Trials :
    In vivo studies have indicated that compounds related to this class exhibit favorable pharmacokinetic profiles and reduced tumor growth rates in animal models, highlighting their potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, and what key reaction conditions should be optimized?

  • Methodology :

  • NH Protection : Use di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours to protect the indole NH group. This strategy is effective for analogous indole derivatives .
  • Cyclization : Employ Friedel-Crafts α-arylation under mild acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) to form the pyridoindole core. Reaction temperatures between 35–50°C for 12–24 hours are typical .
  • Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification :

  • Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane (10–50%) for intermediate isolation .
  • Recrystallize the final product from ethanol or methanol to remove trace impurities .
    • Characterization :
  • NMR : Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (e.g., carbonyl signals at ~150–160 ppm) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (expected error < 2 ppm) .
  • IR : Identify Boc-protection via C=O stretching (~1700 cm⁻¹) .

Q. What safety precautions are critical when handling tert-Butyl 9-fluoro-pyridoindole derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or light .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Methodology :

  • Use chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) in asymmetric Friedel-Crafts reactions. Optimize solvent polarity (e.g., dichloroethane) and temperature (–20°C to 25°C) to enhance enantiomeric excess (ee > 90%) .
  • Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies: Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC .
  • Identify degradation products (e.g., Boc deprotection or ring-opening) using LC-MS/MS. Correlate stability with substituent electronic effects (e.g., electron-withdrawing fluorine enhances resistance to hydrolysis) .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?

  • SAR Workflow :

  • Scaffold Modification : Replace the fluorine atom with other halogens (Cl, Br) or methyl groups via Suzuki-Miyaura cross-coupling .
  • Functionalization : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position to modulate solubility and target binding .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with substituent electronic/logP profiles .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • In Silico Tools :

  • Perform DFT calculations (e.g., Gaussian 16) to model transition states for key reactions (e.g., electrophilic fluorination). Use solvent continuum models (SMD) to account for solvation effects .
  • Validate predictions with kinetic studies (e.g., variable-temperature NMR) to measure activation energies .

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